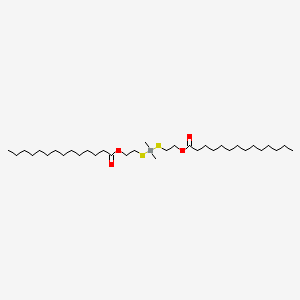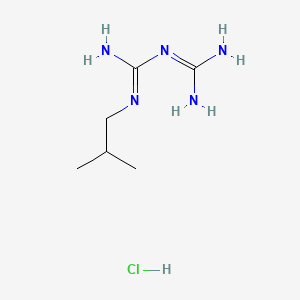
Biguanide, 1-isobutyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diaminomethylidene)-2-(2-methylpropyl)guanidine hydrochloride is a chemical compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are often used in various chemical and biological applications. This compound is characterized by the presence of a diaminomethylidene group and a 2-methylpropyl group attached to the guanidine core, with a hydrochloride salt form to enhance its stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diaminomethylidene)-2-(2-methylpropyl)guanidine hydrochloride typically involves the reaction of appropriate amines with cyanamide or its derivatives. One common method includes the reaction of 2-methylpropylamine with cyanamide under acidic conditions to form the guanidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by adding hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. The final product is typically purified through crystallization or recrystallization techniques to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
1-(Diaminomethylidene)-2-(2-methylpropyl)guanidine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the guanidine group.
Reduction: Reduced forms of the guanidine compound.
Substitution: Substituted guanidine derivatives with various functional groups.
科学的研究の応用
1-(Diaminomethylidene)-2-(2-methylpropyl)guanidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other guanidine derivatives.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of biological pathways involving guanidine compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-(diaminomethylidene)-2-(2-methylpropyl)guanidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The diaminomethylidene group is crucial for its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- 1-(Diaminomethylidene)-2-(2-methylpropyl)guanidine
- 1-(Diaminomethylidene)-2-(2-methylpropyl)guanidine sulfate
- 1-(Diaminomethylidene)-2-(2-methylpropyl)guanidine nitrate
Uniqueness
1-(Diaminomethylidene)-2-(2-methylpropyl)guanidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its sulfate or nitrate counterparts.
特性
CAS番号 |
924-84-5 |
|---|---|
分子式 |
C6H16ClN5 |
分子量 |
193.68 g/mol |
IUPAC名 |
1-(diaminomethylidene)-2-(2-methylpropyl)guanidine;hydrochloride |
InChI |
InChI=1S/C6H15N5.ClH/c1-4(2)3-10-6(9)11-5(7)8;/h4H,3H2,1-2H3,(H6,7,8,9,10,11);1H |
InChIキー |
BWWLZUBMTAKUKN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN=C(N)N=C(N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



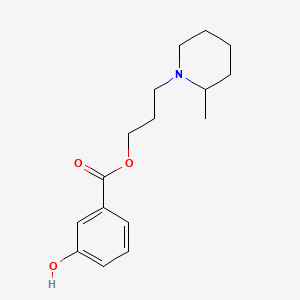

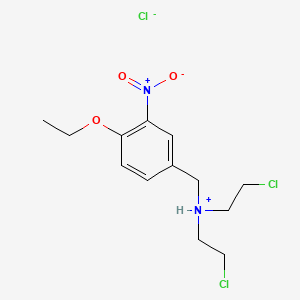

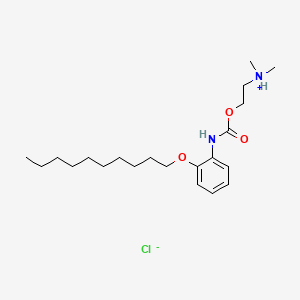
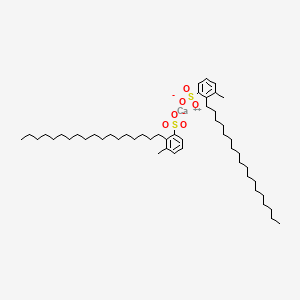
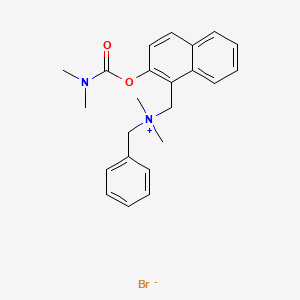
![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)
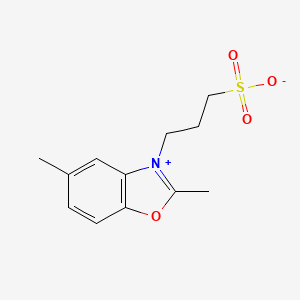
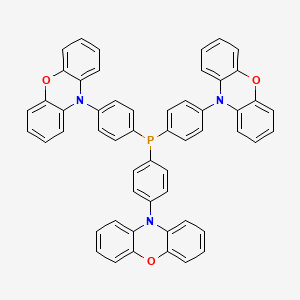

![Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)](/img/structure/B13773992.png)
